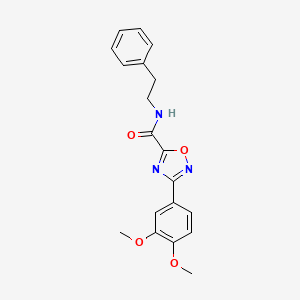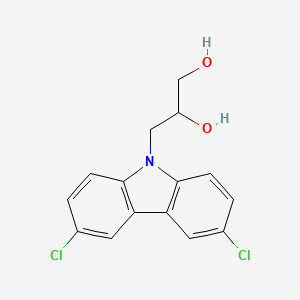![molecular formula C18H17F5N2 B6085614 1-(3,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085614.png)
1-(3,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as DFMT, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DFMT belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of DFMT is not fully understood. However, studies have suggested that DFMT may exert its pharmacological effects through the modulation of various signaling pathways. DFMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DFMT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, DFMT has been shown to activate the serotonergic system, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
DFMT has been shown to have several biochemical and physiological effects. DFMT has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DFMT has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, DFMT has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood.
実験室実験の利点と制限
DFMT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. DFMT has also been shown to exhibit potent pharmacological properties, making it an attractive candidate for further research. However, there are also limitations to using DFMT in lab experiments. DFMT has not been extensively studied for its safety profile, and its long-term effects are not well understood. Additionally, the exact mechanism of action of DFMT is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on DFMT. One area of research could focus on elucidating the exact mechanism of action of DFMT. This could involve identifying the specific signaling pathways that are modulated by DFMT and determining the downstream effects of this modulation. Another area of research could focus on the development of DFMT derivatives that exhibit improved pharmacological properties. This could involve modifying the chemical structure of DFMT to enhance its potency, selectivity, and safety profile. Finally, future research could focus on the clinical applications of DFMT. This could involve testing DFMT in clinical trials for its potential use in the treatment of inflammatory disorders, cancer, and mood disorders.
Conclusion:
In conclusion, DFMT is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DFMT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-depressant activities. DFMT has several advantages for lab experiments, such as its ease of synthesis and potent pharmacological properties. However, there are also limitations to using DFMT in lab experiments, such as its limited safety profile and the lack of understanding of its long-term effects. Future research on DFMT could focus on elucidating its mechanism of action, developing DFMT derivatives, and testing DFMT in clinical trials for its potential clinical applications.
合成法
DFMT can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzylamine with 3-(trifluoromethyl)phenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a cyclization reaction using a suitable catalyst to form DFMT.
科学的研究の応用
DFMT has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-depressant activities. DFMT has been tested in various in vitro and in vivo models, and it has demonstrated promising results in reducing inflammation, inhibiting cancer cell growth, and improving mood disorders.
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5N2/c19-16-5-4-13(10-17(16)20)12-24-6-8-25(9-7-24)15-3-1-2-14(11-15)18(21,22)23/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLVFSNKUWPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)
![6-(7-ethyl-2,7-diazaspiro[4.4]non-2-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6085553.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)
![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)

![N-({1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6085596.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6085615.png)
![N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B6085621.png)
![1-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6085622.png)
![4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6085630.png)
![1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6085631.png)